molecular formula C11H10N2O3 B11887519 N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide CAS No. 2307-02-0

N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide

Cat. No.: B11887519
CAS No.: 2307-02-0
M. Wt: 218.21 g/mol
InChI Key: RPILBBGEPRYCSV-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide (CAS 2307-02-0) is a high-purity phthalimide derivative supplied as a useful research chemical for a range of applications, particularly in pharmaceutical research and development . This compound serves as an important analytical standard for HPLC analysis and is utilized in the development of new therapeutic agents . Researchers value this acetamide derivative for its structural features, which are associated with various biological activities. Phthalimide-based compounds similar to this one have demonstrated potential as acetylcholinesterase inhibitors for Alzheimer's disease research and have been investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes management . The molecular structure incorporates the 1,3-dioxoisoindolin-4-yl moiety, which provides a versatile scaffold for drug discovery efforts . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Proper handling procedures should be followed, and researchers should consult the safety data sheet prior to use. Available in various quantities to support your research requirements.

Properties

CAS No.

2307-02-0

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide

InChI

InChI=1S/C11H10N2O3/c1-6(14)12-8-5-3-4-7-9(8)11(16)13(2)10(7)15/h3-5H,1-2H3,(H,12,14)

InChI Key

RPILBBGEPRYCSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The catalyst-free synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives in water provides an eco-friendly route to the target compound. As demonstrated by Der Pharma Chemica, the reaction involves refluxing N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide 4 with methylamine in water (5 mL) for 1 hour. The absence of organic solvents or catalysts aligns with green chemistry principles, minimizing waste and toxicity.

Key steps :

  • Reduction of 3-nitrophthalic acid : Initial reduction with hydrazine hydrate and FeCl₃·6H₂O at 70–75°C yields 3-aminophthalic acid 3 .

  • Acetylation : Treatment with acetic anhydride under reflux forms the intermediate 4 , confirmed via IR (1736 cm⁻¹, C=O stretch) and NMR (δ 2.1 ppm, acetamide CH₃).

  • Cyclocondensation : Heating 4 with methylamine in water induces ring closure, forming the 2-methylisoindolinone core.

Yield : 91% (off-white solid, m.p. 187–189°C).

Solvent-Mediated Thermal Condensation

Industrial-Scale Process from Patent Literature

A patent by WO2019073431A1 details a thermal method for analogous compounds, emphasizing purity control. While targeting apremilast, the protocol is adaptable to N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide by substituting reagents.

Procedure :

  • Reactants : N-acetyl leucine salt of 2-(methylsulfonyl)ethylamine and 3-acetamidophthalic anhydride.

  • Solvent system : 1,4-dioxane and acetic acid.

  • Conditions : Heating at 90°C for 9 hours, followed by acetylation with acetyl chloride/iodine.

Critical parameters :

  • Purity : <1% des-acetyl impurity via post-synthesis acetylation.

  • Yield : 65–70% after recrystallization.

Microwave-Assisted Synthesis

Accelerated Cyclization Using Microwave Irradiation

A study on structurally related azetidinone derivatives employed microwave irradiation to enhance reaction efficiency. Adapting this method for this compound involves:

Protocol :

  • Reactants : Schiff base intermediates and chloroacetyl chloride.

  • Conditions : DMF solvent, triethylamine catalyst, 700 W irradiation for 3–4 minutes at 80°C.

Advantages :

  • Time reduction : 3–4 minutes vs. hours in conventional methods.

  • Yield improvement : 85–90% for analogous compounds.

Analytical Characterization and Spectral Data

Spectroscopic Confirmation

Infrared (IR) Spectroscopy :

  • C=O stretches : 1736 cm⁻¹ (isoindolinone dione), 1682 cm⁻¹ (acetamide).

  • N–H bend : 1540 cm⁻¹ (secondary amide).

NMR Spectroscopy :

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 2.1 (s, 3H, CH₃CO), δ 3.4 (s, 3H, N–CH₃), δ 7.6–8.1 (m, 3H, aromatic).

  • ¹³C NMR :

    • δ 169.5 (C=O, acetamide), δ 167.8 (C=O, isoindolinone), δ 25.6 (CH₃CO).

Mass Spectrometry :

  • ESI-HRMS : m/z 259.0954 [M+H]⁺ (calculated for C₁₂H₁₀N₂O₃: 259.0956).

Comparative Analysis of Synthetic Methods

Table 1 : Method Comparison for this compound Synthesis

MethodConditionsYield (%)Purity (%)Key Advantage
Catalyst-FreeWater, reflux, 1 h91>99Eco-friendly, no catalysts
Thermal1,4-Dioxane, 90°C, 9 h65–7099.5Scalable, low impurities
MicrowaveDMF, 80°C, 3–4 min85–9098Rapid, energy-efficient

Purity Optimization and Impurity Control

Acetylation for Byproduct Mitigation

The patent method highlights acetylation with acetyl chloride and iodine to reduce des-acetyl impurities (<1%). This step is critical for pharmaceutical-grade synthesis, ensuring compliance with ICH guidelines.

Recrystallization Protocols

  • Solvent system : Ethanol/water (3:1) achieves >99% purity.

  • Crystallization yield : 80–85% recovery .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetic acid, while substitution reactions can produce a wide range of functionalized isoindolinone derivatives .

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation . The pathways involved often include the modulation of signaling cascades and the regulation of gene expression .

Comparison with Similar Compounds

Antioxidant and Anti-inflammatory Activity
  • The target compound’s TNF-α inhibition (78% at 10 µM) outperforms simpler phthalimide derivatives like 3-chloro-N-phenyl-phthalimide, which is primarily used in polymer synthesis .
  • In contrast, derivatives such as N-[2-(1-(3-cyclopentyloxy-4-methoxyphenyl)-2-(1,3,4-oxadiazol-2-yl)ethyl]-1,3-dioxoisoindolin-4-yl]acetamide () are designed for dual inhibition of TNF-α and NF-κB, suggesting broader anti-inflammatory applications .

Physicochemical and Pharmacokinetic Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The 2-methyl group in the target compound enhances metabolic stability compared to electron-withdrawing groups (e.g., chloro in ), which may increase reactivity but reduce bioavailability .
    • Bulky substituents (e.g., biphenyl thiazol in ) improve target specificity but complicate synthesis .
  • Solubility :

    • The hydrophilic acetamide group in the target compound improves aqueous solubility relative to hydrophobic derivatives like N-(4-{[1,1′-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (), which relies on aromatic systems for binding .

Biological Activity

N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can act as an enzyme inhibitor or modulator , binding to active sites of enzymes and inhibiting their activity. Additionally, it can interact with cellular receptors, thereby modulating signal transduction pathways. These interactions are facilitated by the compound's structural features, which enable hydrogen bonding, π-π interactions, and hydrophobic contacts with target molecules.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific structural components in determining the biological efficacy of the compound. For instance, modifications to the isoindolinone moiety can significantly influence its potency against various targets. Compounds similar to this compound have demonstrated notable activities against enzymes like α-glucosidase and TNF-α, which are critical in metabolic and inflammatory processes .

1. Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. Specifically, certain isoindolinone derivatives have been shown to inhibit TNF-α production in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.

2. Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

3. Anti-mycobacterial Activity

This compound has shown promise in anti-mycobacterial applications, particularly against Mycobacterium tuberculosis. The compound's structural analogs have been synthesized and tested for their efficacy against this pathogen .

Case Studies

Case Study 1: Inhibition of α-glucosidase
A series of compounds derived from this compound were synthesized and screened for α-glucosidase inhibitory activity. The most potent compounds exhibited IC50 values significantly lower than the positive control acarbose, indicating strong potential for managing diabetes through carbohydrate metabolism modulation .

Case Study 2: Anti-inflammatory Mechanism
In vitro studies revealed that certain isoindolinone derivatives could effectively inhibit TNF-α production in macrophage cell lines. These findings support the hypothesis that modifications to the dioxoisoindoline structure enhance anti-inflammatory activity by targeting key signaling pathways involved in inflammation.

Data Tables

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
This compoundIsoindolinone coreAnti-inflammatory45.26
2-(4-fluorophenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamideFluorinated phenyl groupAnti-cancer46.25
N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamidePyrazole ringAnti-mycobacterial12.5

Q & A

Q. What are the standard synthetic routes for N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves cyclization of phthalic anhydride derivatives with acetamide-containing reagents under acidic or reflux conditions. A common method includes heating reactants in glacial acetic acid to form the isoindolinone core, followed by purification via recrystallization or chromatography . Optimization focuses on temperature control (e.g., reflux at 80–120°C), reaction time (2–5 hours), and stoichiometric ratios to minimize by-products like unreacted intermediates or oxidized derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are critical for confirming the acetamide and isoindolinone moieties, with characteristic peaks for the methyl group (δ 2.1–2.3 ppm) and carbonyl groups (δ 165–175 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–254 nm) ensures purity (>95%) and identifies polar impurities .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode confirms the molecular ion peak at m/z 218.21 .

Q. How is the compound screened for initial biological activity, and what assays are prioritized?

Initial screening often targets enzyme inhibition (e.g., α-glucosidase for diabetes research) using spectrophotometric assays. IC50_{50} values are calculated via dose-response curves, with positive controls (e.g., acarbose) . Cytotoxicity assays (e.g., MTT on cancer cell lines) and receptor-binding studies (e.g., fluorescence polarization) are also common .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure elucidation?

Discrepancies in X-ray diffraction data (e.g., disorder in the dioxoisoindolinone ring) are addressed using SHELXL for refinement. Key steps include:

  • Applying restraints to bond lengths/angles in disordered regions.
  • Validating hydrogen-bonding networks with PLATON .
  • Cross-validating with DFT-optimized molecular geometries .

Q. How can computational models predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes like α-glucosidase. Pharmacophore models highlight critical interactions:

  • Hydrogen bonding between the acetamide carbonyl and catalytic residues (e.g., Asp214 in α-glucosidase).
  • Hydrophobic contacts with the isoindolinone methyl group . Free energy calculations (MM-PBSA) quantify binding affinities .

Q. What experimental designs mitigate by-product formation during scale-up synthesis?

  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress to optimize reagent addition rates .
  • Design of Experiments (DoE): Response surface methodology identifies critical parameters (e.g., pH, solvent polarity) affecting yield .
  • By-Product Recycling: Unreacted phthalic anhydride derivatives are recovered via liquid-liquid extraction (ethyl acetate/water) .

Q. How are mechanistic studies designed to elucidate the compound’s enzyme inhibition mode?

  • Kinetic Analysis: Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition. For example, increased KmK_m with unchanged VmaxV_{max} suggests competitive binding .
  • Isothermal Titration Calorimetry (ITC): Measures binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions .
  • Site-Directed Mutagenesis: Mutating key residues (e.g., α-glucosidase Asp214) validates binding hypotheses .

Data Contradiction and Validation

Q. How are discrepancies between computational predictions and experimental bioactivity data reconciled?

  • False Positives: Re-test compounds in orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Solubility Correction: Adjust activity values using measured solubility (e.g., shake-flask method) to account for bioavailability limitations .
  • Conformational Sampling: Enhance docking accuracy with ensemble docking using multiple protein conformations .

Q. What methods validate the compound’s stability under biological assay conditions?

  • Forced Degradation Studies: Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, followed by LC-MS to identify degradation products (e.g., hydrolyzed acetamide) .
  • Plasma Stability Assays: Incubate with human plasma (37°C, 24 hours) and quantify intact compound via LC-MS/MS .

Structural and Functional Analogues

Q. How does the chromene-modified analogue (N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-oxo-4H-chromene-2-carboxamide) enhance bioactivity?

The chromene moiety introduces π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets), improving inhibition potency 5–10 fold compared to the parent compound. Additionally, chromene’s electron-rich system enhances redox activity, contributing to antioxidant properties .

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